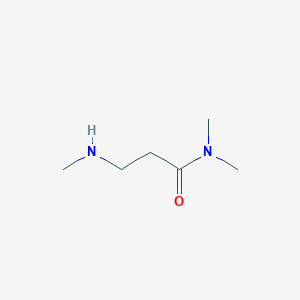

N,N-dimethyl-3-(methylamino)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-(methylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-7-5-4-6(9)8(2)3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGPLHKHBMJCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601455 | |

| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17268-50-7 | |

| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N,N-dimethyl-3-(methylamino)propanamide

This guide provides a comprehensive technical overview of N,N-dimethyl-3-(methylamino)propanamide, a versatile chemical intermediate with significant applications in advanced organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, characterization, and safe handling, underpinned by field-proven insights and authoritative references.

Introduction and Chemical Identity

This compound is a specialized organic compound valued as a building block in the synthesis of more complex molecules.[1] Its structure, incorporating both a tertiary amine and an amide functional group, makes it a key intermediate in pharmaceutical and agrochemical research.[1] The primary Chemical Abstracts Service (CAS) number for this compound is 17268-50-7 .[1][2] A hydrochloride salt is also available under the CAS number 1956369-18-8 .[3][4]

| Identifier | Value |

| CAS Number | 17268-50-7[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol [1] |

| InChI Key | QOGPLHKHBMJCQX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of a related compound, 3-(dimethylamino)-N,N-dimethylpropanamide (CAS 17268-47-2), provide valuable insights into the expected characteristics of this compound. These properties are crucial for designing reaction conditions, purification protocols, and analytical methods.

| Property | Value (for 3-(dimethylamino)-N,N-dimethylpropanamide) |

| Molecular Formula | C₇H₁₆N₂O[5][6] |

| Molecular Weight | 144.21 g/mol [5] |

| Boiling Point | 111-112.5 °C (at 16 Torr)[7] |

| Density | 0.926 ± 0.06 g/cm³ (at 20 °C)[7] |

| Solubility in Water | 930 g/L (at 25 °C)[7] |

| Flash Point | 69.7 ± 15.0 °C[7] |

| Refractive Index | 1.4585 (at 23 °C)[7] |

| LogP | 0.02630[7] |

Synthesis Methodologies

The synthesis of this compound and its analogs can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Primary Synthetic Route: Michael Addition and Catalytic Hydrogenation

A prevalent method for synthesizing this compound involves a two-step process. This begins with the Michael addition of dimethylamine to acrylonitrile, forming the intermediate 3-(dimethylamino)propionitrile. This is followed by the catalytic hydrogenation of the nitrile group to yield the final product.[1] This process is analogous to the industrial production of N,N-dimethyl-1,3-propanediamine.[8]

Caption: Primary synthesis pathway for this compound.

Experimental Protocol:

-

Step 1: Synthesis of 3-(dimethylamino)propionitrile: In a suitable reactor, dimethylamine is reacted with acrylonitrile.[1] This Michael addition is typically carried out in a continuous process using a fixed-bed reactor to manage the exothermic nature of the reaction.[1]

-

Step 2: Catalytic Hydrogenation: The resulting 3-(dimethylamino)propionitrile is then subjected to catalytic hydrogenation.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[1] The reaction involves the reduction of the nitrile group to a primary amine. It is critical to control reaction conditions to minimize the formation of secondary and tertiary amine byproducts.[1]

Alternative Synthetic Route: Direct Amidation

Another potential synthetic approach is the direct amidation of an acrylate ester with a suitable diamine.[1] For instance, the reaction of methyl acrylate with N,N-dimethyl-1,3-propanediamine can be adapted to produce related amide compounds. This method relies on a nucleophilic acyl substitution mechanism where the primary amine of the diamine attacks the carbonyl carbon of the ester, leading to the formation of the amide bond and the elimination of an alcohol.[1]

Purification and Characterization

Ensuring the purity and structural integrity of this compound is paramount for its intended applications, especially in pharmaceutical synthesis where impurities can have significant consequences.

Purification

Post-synthesis, the crude product is typically purified using standard laboratory techniques. Distillation under reduced pressure is a common method for purifying liquid amines and amides. For solid derivatives or heat-sensitive compounds, recrystallization or column chromatography may be employed.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for structural elucidation.[1] The spectra will exhibit characteristic signals corresponding to the N,N-dimethyl amide, the methylamino group, and the propanamide backbone, allowing for confirmation of the molecular structure.[1]

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.[1] A reverse-phase HPLC method, often using a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid, can effectively separate the target compound from starting materials and byproducts.[9] For applications in pharmacokinetics, mass spectrometry-compatible HPLC methods are crucial for isolating and identifying impurities.[1][9]

Caption: Workflow for purification and analytical characterization.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile chemical intermediate.[1] Its bifunctional nature allows for its incorporation into a wide array of more complex molecular architectures. This makes it a valuable precursor in the development of novel compounds, particularly within the pharmaceutical and agrochemical sectors where the synthesis of specific amine derivatives is often a critical step.[1]

Safety and Handling

General Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[11][12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][12]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[10]

-

Dispose of waste in accordance with local, state, and federal regulations.[10][12]

References

-

Chemsrc. (2024, September 4). CAS#:1956369-18-8 | this compound hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 3-dimethylamino-N,N-dimethylpropanamide. Retrieved from [Link]

- Google Patents. (2012). US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.

-

PrepChem.com. (n.d.). Synthesis of N-[3-(dimethylamino)propyl]pentadecanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)propanamide. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). N,N-diethyl-3-(isopropylamino)propanamide. Retrieved from [Link]

- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

Chemsrc. (2025, August 24). CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. Retrieved from [Link]

-

PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

-

PubMed. (2024, September 16). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 3-(N,N-dimethylamino)phenol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 17268-50-7|this compound|BLD Pharm [bldpharm.com]

- 3. N,N-Dimethyl-3-(methylamino)-propanamide hydrochloride 95% | CAS: 1956369-18-8 | AChemBlock [achemblock.com]

- 4. CAS#:1956369-18-8 | this compound hydrochloride | Chemsrc [chemsrc.com]

- 5. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]

- 8. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 9. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | SIELC Technologies [sielc.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to N,N-dimethyl-3-(methylamino)propanamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-dimethyl-3-(methylamino)propanamide, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Drawing upon established synthetic methodologies and spectroscopic analysis, this document offers practical insights for researchers and professionals engaged in advanced organic synthesis.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 17268-50-7, is a diamine derivative featuring both a tertiary amine and a tertiary amide functional group.[1] This unique structural combination imparts a range of chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O | [2] |

| Molecular Weight | 130.19 g/mol | [1][2] |

| CAS Number | 17268-50-7 | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 203.6°C at 760 mmHg | [3] |

| Density | 0.926 g/cm³ | [3] |

| Flash Point | 69.7°C | [3] |

| LogP | 0.02630 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and well-documented method involves a two-step sequence: a Michael addition followed by catalytic hydrogenation.[1] An alternative approach involves the direct amidation of an acrylate ester.[1]

Two-Step Synthesis via Michael Addition and Catalytic Hydrogenation

This robust method begins with the synthesis of the intermediate, 3-(dimethylamino)propionitrile, through the Michael addition of dimethylamine to acrylonitrile.[1] This intermediate is then subjected to catalytic hydrogenation to yield the final product.[1]

Figure 1: Two-step synthesis of this compound.

Step-by-Step Protocol:

-

Michael Addition:

-

In a suitable reactor, acrylonitrile is reacted with an excess of dimethylamine. This reaction is often carried out in a continuous process using a fixed-bed reactor.[1]

-

The molar ratio of dimethylamine to acrylonitrile is typically kept high to favor the formation of the desired product and minimize side reactions.

-

The reaction temperature is generally maintained between 10-120°C.[4]

-

This step yields 3-(dimethylamino)propionitrile with high selectivity, often exceeding 99%.[4]

-

-

Catalytic Hydrogenation:

-

The resulting 3-(dimethylamino)propionitrile is then hydrogenated in a batch or continuous reactor.

-

A common catalyst for this step is Palladium on carbon (Pd/C).[1] Raney-Ni is also an effective catalyst.[4]

-

The hydrogenation is typically carried out under a hydrogen pressure of 3-10 MPa and at a temperature of 10-200°C.[4]

-

The reaction proceeds through the reduction of the nitrile group to a primary amine, forming the final product.

-

It is crucial to control the reaction conditions to prevent the formation of secondary and tertiary amine byproducts.[1]

-

The yield of this compound from this step is reported to be at least 98%.[4]

-

Alternative Synthesis: Direct Amidation

An alternative synthetic route involves the direct amidation of an acrylate ester, such as methyl acrylate, with N,N-dimethyl-1,3-propanediamine.[1]

Figure 2: Direct amidation synthesis route.

This reaction proceeds via a nucleophilic acyl substitution mechanism, where the primary amine of N,N-dimethyl-1,3-propanediamine attacks the carbonyl carbon of methyl acrylate, leading to the elimination of methanol and the formation of the amide bond.[1]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are essential for confirming the structure of the molecule.[1]

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals for the different proton environments. The N,N-dimethyl group on the amide may show two separate singlets due to restricted rotation around the C-N amide bond.[1] The methylene protons of the propane backbone typically appear as multiplets due to spin-spin coupling with adjacent protons.[1]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. Distinct signals are expected for the carbonyl carbon, the two N-methyl carbons of the amide, the methyl carbon of the methylamino group, and the methylene carbons of the propanamide backbone.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₁₄N₂O), the expected molecular weight is approximately 130.19 g/mol .[1] In techniques like electrospray ionization (ESI), the compound is often observed as its protonated molecular ion [M+H]⁺.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide. The C-N stretching vibrations will also be present.

Chemical Reactivity and Applications

The presence of both a tertiary amine and a tertiary amide group makes this compound a versatile intermediate in organic synthesis.

Reactivity Profile

-

Amide Group: The amide functionality can undergo nucleophilic substitution reactions, although amides are generally less reactive than other carboxylic acid derivatives.[1] Under acidic or basic conditions, the amide bond can be hydrolyzed to yield N,N-dimethylamine and 3-(methylamino)propanoic acid.[1]

-

Amine Group: The tertiary amine group can act as a base or a nucleophile in various reactions.

Applications in Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its diamine structure allows for its incorporation into a variety of molecular scaffolds.

A closely related compound, N-methyl-3-(N-methylamino)-propionamide (MMAP), has been identified as an impurity in the synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide, which is an intermediate in the production of 3-isothiazolones, a class of bactericides. This highlights the relevance of such structures in industrial chemical synthesis.

Safety and Handling

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid breathing vapors or mists. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, well-ventilated place. Keep container tightly closed.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use carbon dioxide, dry chemical, or foam for extinguishing fires.

Conclusion

This compound is a valuable and versatile chemical intermediate with a clear synthetic pathway and a range of potential applications in research and development, particularly in the life sciences. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in the laboratory. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.

References

-

Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem. (URL: [Link])

-

Propanamide, N-methyl-3-(methylamino)- - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc. (URL: [Link])

-

Propanamide, 3-(dimethylamino)-N,N-dimethyl- | SIELC - SIELC Technologies. (URL: [Link])

-

Propanamide, N,N-dimethyl- - the NIST WebBook. (URL: [Link])

-

Propanamide, N,N-dimethyl- | C5H11NO | CID 12965 - PubChem. (URL: [Link])

-

Propanamide, N-methyl-3-(methylamino)- - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

N-methyl-3-(methylamino)propanamide (C5H12N2O) - PubChemLite. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

(PDF) A Complete H and C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - ResearchGate. (URL: [Link])

- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google P

- CN103570577A - Preparation method of N,N-dimethyl propionamide - Google P

-

Use of a "Catalytic" Cosolvent, N,N-Dimethyl Octanamide, Allows the Flow Synthesis of Imatinib with no Solvent Switch - PubMed. (URL: [Link])

-

Special Issue “Development and Synthesis of Biologically Active Compounds” - MDPI. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. 17268-50-7|this compound|BLD Pharm [bldpharm.com]

- 3. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc [chemsrc.com]

- 4. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to N,N-dimethyl-3-(methylamino)propanamide: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of N,N-dimethyl-3-(methylamino)propanamide, a versatile chemical intermediate. The document delineates its molecular structure, physicochemical properties, established synthetic routes, and detailed analytical characterization methodologies. Emphasis is placed on the practical application of spectroscopic techniques such as NMR, Mass Spectrometry, and IR spectroscopy for structural elucidation and purity assessment. This guide is intended to serve as a foundational resource for professionals in organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and actionable experimental protocols.

Introduction

This compound is a specialized organic compound notable for its bifunctional nature, incorporating both a tertiary amide and a secondary amine group.[1] This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility as a synthetic intermediate allows for the introduction of a flexible aminopropyl sidechain, a common motif in biologically active molecules. This guide will provide an in-depth exploration of its core chemical and physical characteristics, synthesis, and the critical analytical methods required to ensure its structural integrity.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is paramount for its effective application in a research and development setting.

Nomenclature and Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 15550-06-8

-

Molecular Formula: C₆H₁₄N₂O[1]

-

InChI Key: QOGPLHKHBMJCQX-UHFFFAOYSA-N[1]

Physicochemical Data:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 130.19 g/mol | [1] |

| Exact Mass | 130.1106 g/mol | [2] |

| Boiling Point | 111-112.5 °C (at 16 Torr) | [3] |

| Density | 0.926 ± 0.06 g/cm³ (at 20 °C) | [3] |

| Flash Point | 69.7 ± 15.0 °C | [3] |

| Solubility | Soluble (930 g/L at 25 °C) | [3] |

| Topological Polar Surface Area | 32.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [3] |

Molecular Structure Analysis

The structure of this compound is defined by a three-carbon propanamide backbone. A key feature is the tertiary amide group, where the carbonyl carbon is bonded to a nitrogen atom that is, in turn, substituted with two methyl groups (-N(CH₃)₂). The hindered rotation around the amide C-N bond is a significant stereoelectronic feature. At the other end of the propane chain (C3 position), there is a secondary amine, specifically a methylamino group (-NHCH₃).

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common and efficient method involves a two-step process starting from readily available precursors: the Michael addition of an amine to an activated alkene, followed by a reduction.

Synthetic Pathway Overview

A prevalent synthetic strategy begins with the reaction of dimethylamine with acrylonitrile to form 3-(dimethylamino)propionitrile.[1] This reaction is a classic Michael addition. The resulting nitrile intermediate is then subjected to catalytic hydrogenation to reduce the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). A subsequent reductive amination or direct alkylation would be required to introduce the N-methyl group to yield the final product.

An alternative and more direct approach is the amidation of methyl acrylate with N,N-dimethyl-1,3-propanediamine.[1] In this nucleophilic acyl substitution, the primary amine of the diamine attacks the carbonyl carbon of the acrylate ester, leading to the elimination of methanol and formation of the desired amide bond.[1]

Caption: Synthetic workflow for a precursor to the target molecule.

Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of a related precursor, N,N-dimethyl-1,3-propanediamine, which is a key intermediate.

Objective: To synthesize N,N-dimethyl-1,3-propanediamine from dimethylamine and acrylonitrile via a two-step process.

Step 1: Synthesis of 3-(dimethylamino)propionitrile

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath.

-

Reaction: Charge the flask with an excess of dimethylamine (e.g., a 40% aqueous solution).[4]

-

Addition: Slowly add acrylonitrile dropwise from the addition funnel to the cooled dimethylamine solution. The molar ratio of dimethylamine to acrylonitrile should be carefully controlled, with ratios from 10:1 to 1:1 having been explored.[1] An exothermic reaction will occur; maintain the temperature below 20°C.

-

Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Workup: Remove the excess dimethylamine and water under reduced pressure to yield the crude 3-(dimethylamino)propionitrile intermediate.[4]

Step 2: Catalytic Hydrogenation

-

Setup: Transfer the crude 3-(dimethylamino)propionitrile to a high-pressure hydrogenation reactor (autoclave).

-

Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).[1] The choice of catalyst is crucial for reaction efficiency and selectivity.[1]

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., to 3 MPa).[4] Heat the mixture (e.g., to 90°C) with vigorous stirring.[4]

-

Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Workup: Once the reaction is complete (pressure stabilizes), cool the reactor, vent the excess hydrogen, and filter the mixture to remove the Pd/C catalyst.

-

Purification: The resulting crude N,N-dimethyl-1,3-propanediamine can be purified by fractional distillation under reduced pressure.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.[1]

-

¹H NMR: The proton NMR spectrum will show characteristic signals. The two N-methyl groups on the amide may appear as two distinct singlets due to hindered rotation around the C-N amide bond.[1] The protons of the propane backbone will exhibit triplet or multiplet splitting patterns due to spin-spin coupling with adjacent protons.[1] The single proton on the secondary amine will likely appear as a broad singlet, and the methyl group attached to it will be a singlet (or a doublet if coupled to the N-H proton).

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. Distinct signals will be observed for the carbonyl carbon of the amide, the two methylene carbons of the propane chain, and the three distinct methyl carbons (two on the amide, one on the amine).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.[1] For this compound (C₆H₁₄N₂O), the expected molecular weight is approximately 130.19 g/mol .[1] Techniques like electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 131.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

A strong absorption band around 1640-1650 cm⁻¹ is characteristic of the C=O stretching vibration of the tertiary amide.

-

A band in the region of 3300-3500 cm⁻¹ (N-H stretch) would confirm the presence of the secondary amine.

-

C-H stretching vibrations from the alkyl groups will be observed around 2800-3000 cm⁻¹ .

Applications in Research and Drug Development

This compound serves primarily as a versatile intermediate in organic synthesis.[1] Its bifunctionality allows it to be a key component in the construction of more elaborate molecules. In drug development, the incorporation of a flexible, amine-containing side chain can be critical for modulating a compound's pharmacokinetic properties, such as solubility and cell permeability, or for establishing key binding interactions (e.g., hydrogen bonds, ionic interactions) with a biological target. While not typically an active pharmaceutical ingredient itself, it is a precursor for compounds that are investigated in pharmaceutical and agrochemical research.[1]

Safety and Handling

This compound should be handled in a controlled laboratory environment by qualified personnel.[1] It is intended for research use only and is not for human or veterinary use.[1] Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed. Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information.

Conclusion

This compound is a structurally distinct and synthetically valuable molecule. This guide has detailed its fundamental chemical properties, molecular structure, and robust methods for its synthesis and purification. The outlined analytical techniques provide a framework for its unambiguous characterization, ensuring the quality and reliability required for advanced research and development applications. Its role as a molecular building block underscores its importance to chemists and scientists dedicated to the discovery of novel chemical entities.

References

- This compound Research Chemical. Benchchem. [URL: https://www.benchchem.com/product/b170145]

- CAS No.17268-47-2 | Propanamide,3-(dimethylamino)-N,N-dimethyl-. chem960.com. [URL: https://www.chem960.com/cas/17268-47-2]

- This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB92671545.htm]

- Propanamide, 3-(dimethylamino)-N,N-dimethyl-. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62711]

- US20120330061A1 - Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide. Google Patents. [URL: https://patents.google.

- 17268-50-7|this compound. BLDpharm. [URL: https://www.bldpharm.com/products/17268-50-7.html]

- 3-dimethylamino-N,N-dimethylpropanamide. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-17268-47-2.html]

- Electronic Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- Propanamide, N-methyl-3-(methylamino)- - Optional[1H NMR] - Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/jDGhdNshZk]

- N,N-Dimethylacrylamide synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate. Google Patents. [URL: https://patents.google.

- N,N-diethyl-3-(isopropylamino)propanamide. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-FEHUXGKLNHOZLZ-UHFFFAOYAI.html]

- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents. [URL: https://patents.google.

- 3-(dimethylamino)-N,N-dimethylpropanamide. Chemsrc. [URL: https://www.chemsrc.com/en/cas/17268-47-2_944983.html]

- 3-(Dimethylamino)propanamide. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11330431]

- N,N-dimethyl-2-(methylamino)propanamide. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23033735]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N,N-dimethyl-2-(methylamino)propanamide | C6H14N2O | CID 23033735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]

- 4. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of N,N-dimethyl-3-(methylamino)propanamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to N,N-dimethyl-3-(methylamino)propanamide, a versatile chemical intermediate in organic synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of reaction mechanisms, optimization of conditions, and detailed experimental protocols. The guide focuses on the aza-Michael addition as the primary synthetic route, with a discussion of alternative methods to provide a well-rounded perspective for laboratory and potential scale-up applications.

Introduction: The Significance of this compound

This compound is a specialized organic compound characterized by the presence of both an amide and a tertiary amine functional group.[1] This unique structural combination makes it a valuable building block in the synthesis of more complex molecules. Its utility is particularly noted in the fields of pharmaceutical and agrochemical research, where the introduction of specific amine derivatives is a critical step in the development of novel active ingredients.[1] The controlled synthesis of this molecule is therefore of significant interest to the scientific community.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H14N2O | PubChem[2] |

| Molecular Weight | 130.19 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 17268-47-2 | ChemSynthesis[3] |

Primary Synthesis Pathway: Aza-Michael Addition

The most direct and atom-economical approach to the synthesis of this compound is the aza-Michael addition of methylamine to N,N-dimethylacrylamide. This reaction, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a fundamental transformation for the formation of C-N bonds.[3]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of methylamine to the β-carbon of the α,β-unsaturated amide, N,N-dimethylacrylamide. This attack is facilitated by the electron-withdrawing nature of the carbonyl group, which polarizes the double bond. The initial addition results in the formation of a zwitterionic intermediate, which is subsequently protonated to yield the final product. The use of polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can enhance the reaction kinetics by stabilizing this zwitterionic intermediate.[3]

Caption: Aza-Michael addition of methylamine to N,N-dimethylacrylamide.

Experimental Protocol: Catalyst-Free Aza-Michael Addition

Drawing from studies on aza-Michael additions, a catalyst-free approach under thermal conditions is often effective, particularly with reactive amines.[3] The following protocol is a representative procedure adapted for this specific synthesis.

Materials:

-

N,N-dimethylacrylamide (99%)

-

Methylamine (40% solution in water or methanol)

-

Anhydrous Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N-dimethylacrylamide (0.1 mol, 9.91 g).

-

Addition of Methylamine: Slowly add a solution of methylamine (0.12 mol, e.g., 9.3 g of a 40% solution in methanol) to the flask at room temperature with vigorous stirring. An excess of the amine is used to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methylamine and solvent (methanol) under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in 100 mL of dichloromethane. Wash the organic layer with 2 x 50 mL of brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil.

Table 2: Reagents and Conditions for Aza-Michael Addition

| Parameter | Value | Rationale |

| Reactants | ||

| N,N-dimethylacrylamide | 1.0 eq | Michael acceptor |

| Methylamine | 1.2 eq | Nucleophile, excess drives reaction |

| Solvent | Methanol (from methylamine solution) | Common solvent for methylamine |

| Temperature | 60-70 °C | Provides sufficient energy for reaction |

| Reaction Time | 12-24 hours | Allows for completion of the reaction |

| Purification | Vacuum Distillation | Suitable for liquid products |

Alternative Synthetic Pathway: Reductive Amination of a Keto-Amide Precursor

Conceptual Two-Step Synthesis

-

Synthesis of the Keto-Amide Precursor: The synthesis would begin with a suitable starting material that can be converted to N,N-dimethyl-3-oxopropanamide.

-

Reductive Amination: The keto-amide would then be reacted with methylamine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst (e.g., Pd/C) and hydrogen gas, to form the desired product.

Caption: Conceptual workflow for the reductive amination pathway.

Industrial-Scale Considerations

For industrial-scale production, moving towards solvent-free processes and continuous reactors is a significant advancement for efficiency and environmental considerations.[1] While the batch process described is suitable for laboratory-scale synthesis, a continuous flow process using a fixed-bed reactor could be explored for larger quantities, similar to processes used for related compounds.[1]

Characterization and Quality Control

The structural confirmation of the synthesized this compound is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N,N-dimethyl amide protons, the methylamino proton and methyl group, and the two methylene groups of the propanamide backbone.

-

¹³C NMR: The carbon NMR spectrum will provide confirmation of the number and types of carbon atoms in the molecule.

Further analysis by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) should be performed to confirm the functional groups and the molecular weight of the product, respectively.

Conclusion

This guide has detailed a primary and a conceptual alternative pathway for the synthesis of this compound. The aza-Michael addition of methylamine to N,N-dimethylacrylamide stands out as a direct and efficient method for laboratory-scale synthesis. The provided protocol, based on established principles of Michael additions, offers a solid starting point for researchers. For larger-scale production, considerations for continuous processes should be taken into account. The successful synthesis and purification of this valuable intermediate will undoubtedly facilitate further research and development in the pharmaceutical and agrochemical industries.

References

-

Catalyst-free, aza-Michael polymerization of hydrazides: polymerizability, kinetics, and mechanistic origin of an α-effect - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

3-dimethylamino-N,N-dimethylpropanamide - 17268-47-2, C7H16N2O, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). ChemSynthesis. Retrieved January 14, 2026, from [Link]

-

Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

An In-depth Technical Guide to N,N-dimethyl-3-(methylamino)propanamide: A Versatile Intermediate in Chemical Synthesis

For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Abstract

N,N-dimethyl-3-(methylamino)propanamide, identified by CAS Number 17268-50-7, is a specialized chemical intermediate possessing both secondary amine and tertiary amide functional groups. This unique structural arrangement makes it a valuable building block in advanced organic synthesis, particularly within the realms of pharmaceutical and agrochemical research.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, established synthesis protocols, analytical characterization, and safety considerations. The document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for laboratory applications.

Chemical Identity and Physicochemical Properties

The accurate identification and understanding of a compound's properties are fundamental to its effective application in research and development.

Nomenclature and Structural Formula

-

IUPAC Name: this compound[1]

-

CAS Number: 17268-50-7[1]

-

Molecular Formula: C₆H₁₄N₂O[2]

-

InChI Key: QOGPLHKHBMJCQX-UHFFFAOYSA-N[1]

-

SMILES Code: O=C(N(C)C)CCNC[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and appropriate storage.

| Property | Value | Source |

| Molecular Weight | 130.19 g/mol | [1][2] |

| Molecular Formula | C₆H₁₄N₂O | [2] |

| Appearance | Not specified; likely a liquid or low-melting solid | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The selection of a specific pathway is often dictated by the availability of starting materials, desired purity, and scalability. Two plausible and commonly referenced methods are detailed below.

Synthesis via Amidation of Methyl Acrylate

This approach involves the direct reaction of an acrylate ester with a diamine. The nucleophilic primary amine of N,N-dimethyl-1,3-propanediamine attacks the carbonyl carbon of methyl acrylate, leading to the formation of the amide bond through a nucleophilic acyl substitution mechanism, with the subsequent elimination of methanol.[1]

Causality of Experimental Choices:

-

Use of N,N-dimethyl-1,3-propanediamine: This diamine provides the necessary structural backbone and the pre-existing dimethylamino and primary amino groups required for the target molecule.

-

Methyl Acrylate as the Acyl Donor: Acrylate esters are common and reactive electrophiles in Michael additions and subsequent amidation reactions.

-

Nucleophilic Acyl Substitution: This is a fundamental and reliable reaction for forming amide bonds, a critical linkage in many pharmaceutical compounds.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyl-1,3-propanediamine (1.0 equivalent) in a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Addition of Reactant: Slowly add methyl acrylate (1.0-1.2 equivalents) to the solution at room temperature. The slight excess of the acrylate can help drive the reaction to completion.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (typically 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Caption: Synthesis of this compound via amidation.

Synthesis via Catalytic Hydrogenation

An alternative and industrially relevant approach begins with the Michael addition of dimethylamine to acrylonitrile to form 3-(dimethylamino)propionitrile.[1] This intermediate then undergoes catalytic hydrogenation to reduce the nitrile group to a primary amine, which is subsequently methylated.

Causality of Experimental Choices:

-

Michael Addition: This is a highly efficient method for carbon-nitrogen bond formation, utilizing inexpensive and readily available starting materials.

-

Catalytic Hydrogenation: This is a clean and effective method for the reduction of nitriles to amines, often with high yields and selectivity. The choice of catalyst (e.g., Palladium on carbon) is critical for optimizing the reaction's efficiency and minimizing side products.[1]

This protocol is based on the synthesis of a closely related compound and should be optimized for the specific synthesis of this compound.

-

Synthesis of 3-(dimethylamino)propionitrile: In a suitable reactor, react dimethylamine with acrylonitrile. This reaction is often performed in a continuous process using a fixed-bed reactor.[1]

-

Hydrogenation Setup: Charge a high-pressure autoclave with 3-(dimethylamino)propionitrile, a suitable solvent (e.g., methanol or ethanol), and a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).

-

Reaction Conditions: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction by observing the uptake of hydrogen. Once the hydrogen consumption ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation.

Caption: Two-step synthesis via catalytic hydrogenation.

Applications in Research and Drug Development

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature allows for a variety of chemical transformations, making it a valuable scaffold for creating libraries of compounds for drug discovery screening. The presence of both a nucleophilic secondary amine and a stable tertiary amide allows for selective chemical modifications at different points of the molecule.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N,N-dimethyl protons on the amide, which may appear as two singlets due to restricted rotation around the C-N amide bond.[3] The methylene protons of the propane backbone will likely appear as multiplets, and the N-methyl group as a singlet. The N-H proton of the secondary amine will typically be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the N-methyl carbons, and the methylene carbons of the propanamide backbone.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ (Amide) | ~2.9-3.1 (two singlets) | ~35-38 |

| -CH₂-C=O | ~2.5 (triplet) | ~31-33 |

| -CH₂-CH₂-N | ~2.8 (multiplet) | ~45-50 |

| NH-CH₃ | ~2.3 (singlet) | ~35-37 |

| C=O (Amide) | - | ~172-175 |

| N-H | Variable (broad singlet) | - |

(Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.)[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₆H₁₄N₂O), the expected molecular ion peak [M]⁺ would be at m/z 130.11.

Safety and Handling

As this compound is intended for research use only, it should be handled by trained personnel in a well-ventilated laboratory setting, following standard safety protocols.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 17268-50-7) was not available in the searched resources. The safety information provided is based on general laboratory practices for handling similar chemical compounds. Always consult the specific SDS provided by the supplier before use.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. Its straightforward synthesis and bifunctional nature make it an attractive building block for creating diverse molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization to support its application in a research and development setting.

References

- This compound - ¹H and ¹³C NMR Spectra. (URL: not available)

-

Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem. (URL: [Link])

-

GHS rev.9 SDS Word 下载CAS: 17268-50-7 Name: - XiXisys. (URL: [Link])

-

Hydrogenation of 3-(Dimethylamino)propionitrile Over Palladium Catalysts | Request PDF - ResearchGate. (URL: [Link])

-

Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method - ResearchGate. (URL: [Link])

- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google P

- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google P

Sources

A Comprehensive Technical Guide to the Safe Handling of N,N-dimethyl-3-(methylamino)propanamide

This guide provides an in-depth analysis of the safety and handling protocols for N,N-dimethyl-3-(methylamino)propanamide (CAS No. 17268-50-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identity and Physicochemical Properties

This compound is a specialized chemical intermediate.[1] Understanding its fundamental properties is the bedrock of a robust safety protocol. While extensive, peer-reviewed safety data for this specific molecule is not abundant, we can extrapolate critical handling parameters from its structural analogs and available chemical data. A closely related compound, 3-(dimethylamino)-N,N-dimethylpropanamide (CAS No. 17268-47-2), shares a similar structural backbone, and its more extensively documented safety profile can serve as a valuable, albeit cautious, reference point.

A critical first step in any laboratory workflow is the unambiguous identification of the chemical in use. The IUPAC name for the target compound is this compound, and its canonical SMILES representation is CNCCC(=O)N(C)C.

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | This compound | 3-(dimethylamino)-N,N-dimethylpropanamide | Data Source |

| CAS Number | 17268-50-7 | 17268-47-2 | [2][3] |

| Molecular Formula | C6H14N2O | C7H16N2O | [2][3] |

| Molecular Weight | 130.19 g/mol | 144.21 g/mol | [2][4] |

| Boiling Point | Not available | 203.6°C at 760 mmHg | [3] |

| Flash Point | Not available | 69.7°C | [3] |

| Density | Not available | 0.926 g/cm³ | [3] |

| Solubility | Not available | Soluble in water (930 g/L at 25°C) | [5] |

The causality behind noting these properties lies in risk assessment. For instance, the flash point of the related isomer suggests that while not highly flammable, it can be ignited, necessitating controls against ignition sources.[6] Its high water solubility has significant implications for spill cleanup and environmental disposal.[5]

Hazard Identification and Toxicological Profile

Based on aggregated GHS data from suppliers and databases like PubChem for structurally similar compounds, this compound and its analogs are anticipated to present several hazards. The following represents a synthesis of likely hazards, extrapolated from these sources.

-

Acute Toxicity: Harmful if swallowed.[7][8] An oral LD50 in rats for the related compound 3-(dimethylamino)-N,N-dimethylpropanamide was reported as 3080 uL/kg, indicating moderate acute toxicity.[3]

-

Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns with prolonged contact.[6][7][8] This is a common characteristic of small, amine-containing organic molecules.

-

Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[6][7][8] The amine functional groups can be corrosive to eye tissue.

-

Respiratory Irritation: Vapors or mists may cause respiratory irritation.[7][8]

Due to a lack of specific sensitization data, it is prudent to assume it may cause an allergic skin reaction.

The Hierarchy of Controls: A Self-Validating System for Exposure Prevention

A foundational principle of laboratory safety is the hierarchy of controls. This self-validating system prioritizes the most effective measures for risk reduction.

Caption: Figure 1: Hierarchy of Controls.

-

Elimination/Substitution: The most effective controls. In drug development, eliminating a key intermediate is often not feasible. However, a critical early-stage activity should involve assessing if a less hazardous analog can be substituted without compromising the synthetic route.

-

Engineering Controls: The primary physical means of minimizing exposure. All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6] Eyewash stations and safety showers must be readily accessible.

-

Administrative Controls: These are the protocols and procedures that govern work. This includes mandatory training on the specific hazards of this compound, clearly documented Standard Operating Procedures (SOPs), and restricting access to authorized personnel only.

-

Personal Protective Equipment (PPE): The last line of defense. PPE does not eliminate the hazard, but it provides a critical barrier.

Experimental Protocols: Safe Handling and Use

Personal Protective Equipment (PPE) Selection Workflow

The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin and eye contact.

Caption: Figure 2: PPE Selection Workflow.

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned.

-

Hand Protection: Nitrile gloves are required. Given the potential for skin absorption, double-gloving is a prudent measure, especially when handling larger quantities. Gloves should be inspected before use and changed immediately if contamination is suspected.

-

Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 are mandatory.[6] If there is a significant risk of splashing (e.g., during transfer of large volumes or reactions under pressure), a face shield must be worn in addition to goggles.

Storage and Incompatibility

Proper storage is crucial to prevent degradation and hazardous reactions.

-

Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[6][9] The container must be kept tightly closed to prevent absorption of moisture and carbon dioxide from the air.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[6] Contact with these materials can lead to vigorous, potentially hazardous reactions. Do not store in containers made of copper or its alloys.[6]

Weighing and Transfer Protocol

-

Preparation: Don all required PPE as determined by the workflow (Figure 2). Ensure the chemical fume hood sash is at the appropriate working height.

-

Grounding: When transferring from a larger container, ensure all equipment is properly grounded to prevent static discharge, a potential ignition source.[6]

-

Dispensing: Use only compatible tools (e.g., glass or polyethylene pipettes) for transfer. Dispense the required amount slowly to minimize splashing.

-

Cleanup: After dispensing, decontaminate any surfaces with an appropriate solvent (e.g., isopropanol followed by water), and wipe the exterior of the primary container before returning it to storage.

-

Waste: Dispose of all contaminated consumables (e.g., pipette tips, wipes) in a designated, sealed hazardous waste container.

Emergency Procedures: A Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Workflow

Caption: Figure 3: Spill Response Workflow.

For small spills, personnel with appropriate training and PPE can proceed with cleanup. Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or dry earth.[10] Do not use combustible materials like paper towels as the primary absorbent. Collect the material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area immediately and contact your institution's emergency response team.

Waste Disposal

All waste containing this compound must be treated as hazardous. Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter sewers or waterways.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of a multi-layered safety system. By adhering to the hierarchy of controls—prioritizing engineering solutions, following rigorous administrative protocols, and using appropriate PPE—researchers can mitigate risks effectively. This guide provides the technical framework for developing robust, self-validating safety procedures that protect both the scientist and the science.

References

-

Chemsrc. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]

-

PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]

-

PubChem. N,2-dimethyl-3-(methylamino)propanamide. [Link]

-

PubChem. 3-(Dimethylamino)propanamide. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. N,N-Dimethyl-1,3-propanediamine: Human health tier II assessment. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [chemicalbook.com]

- 3. CAS#:17268-47-2 | 3-(dimethylamino)-N,N-dimethylpropanamide | Chemsrc [chemsrc.com]

- 4. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | C7H16N2O | CID 62711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 17268-47-2(Propanamide,3-(dimethylamino)-N,N-dimethyl-) | Kuujia.com [kuujia.com]

- 6. fishersci.com [fishersci.com]

- 7. N,2-dimethyl-3-(methylamino)propanamide | C6H14N2O | CID 20578861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. DIMETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of N,N-dimethyl-3-(methylamino)propanamide

Introduction

N,N-dimethyl-3-(methylamino)propanamide is a fascinating molecule that incorporates both a tertiary amide and a secondary amine functional group.[1] This unique structural arrangement makes it a valuable intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and agrochemicals where precise molecular architectures are paramount. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 17268-50-7, Molecular Formula: C₆H₁₄N₂O, Molecular Weight: 130.19 g/mol ), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] The interpretation of the spectral data is grounded in fundamental principles and supported by data from analogous structures to provide a robust characterization of the molecule.

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic data.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.[1]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. A key feature of N,N-disubstituted amides is the hindered rotation around the C-N amide bond, which can lead to the two N-methyl groups being chemically non-equivalent and thus appearing as two separate singlets.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.95 | Singlet | 3H | N(CO)-CH₃ (a) |

| ~2.90 | Singlet | 3H | N(CO)-CH₃ (b) |

| ~2.65 | Triplet | 2H | -CH₂ -NH- |

| ~2.40 | Triplet | 2H | -CO-CH₂ - |

| ~2.35 | Singlet | 3H | -NH-CH₃ |

| (variable) | Broad Singlet | 1H | -NH - |

Diagram 2: ¹H NMR Assignment Workflow

Caption: Logical flow from structure to predicted ¹H NMR signals.

-

N,N-dimethylamide Protons: The two singlets around 2.90-2.95 ppm are assigned to the two methyl groups on the amide nitrogen. Their distinct chemical shifts are a direct consequence of the restricted rotation about the amide bond.

-

Propyl Chain Protons: The two methylene groups form an ethyl-like system and are expected to appear as triplets. The methylene group alpha to the carbonyl (-CO-CH₂ -) is predicted to be slightly upfield (~2.40 ppm) compared to the methylene group adjacent to the amine nitrogen (-CH₂ -NH-) at ~2.65 ppm.

-

N-methyl Protons: The methyl group attached to the secondary amine is expected to be a singlet around 2.35 ppm.

-

N-H Proton: The proton on the secondary amine will likely appear as a broad singlet at a variable chemical shift, and its signal may disappear upon D₂O exchange.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C =O (Amide Carbonyl) |

| ~52 | -C H₂-NH- |

| ~37 | N(CO)-C H₃ (a) |

| ~36 | -NH-C H₃ |

| ~35 | N(CO)-C H₃ (b) |

| ~33 | -CO-C H₂- |

-

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and is expected to appear at the lowest field, around 172 ppm.

-

Methylene Carbons: The carbon adjacent to the secondary amine nitrogen (-C H₂-NH-) is expected at a lower field (~52 ppm) than the carbon alpha to the carbonyl group (-CO-C H₂-) at ~33 ppm.

-

Methyl Carbons: The three methyl carbons are predicted to appear in the upfield region of the spectrum. The two non-equivalent N,N-dimethyl carbons are expected around 37 and 35 ppm, while the N-methyl carbon of the secondary amine is predicted to be around 36 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt (NaCl or KBr) plates.

-

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

-

Data Collection: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to the tertiary amide and secondary amine functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretch (secondary amine) |

| 2950-2800 | Strong | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (tertiary amide) |

| ~1150 | Medium | C-N stretch |

-

N-H Stretch: A medium-intensity, broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

-

C-H Stretch: Strong absorptions in the 2950-2800 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds.

-

C=O Stretch: A very strong and sharp absorption band around 1640 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the C=O stretching vibration of the tertiary amide group.[1]

-

C-N Stretch: A medium intensity band around 1150 cm⁻¹ can be attributed to the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.

-

Data Analysis: The mass-to-charge ratio (m/z) of the ions is recorded.

MS Fragmentation Analysis

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. According to the nitrogen rule, a molecule with an even number of nitrogen atoms (in this case, two) should have an even nominal molecular weight, which is consistent with its molecular weight of 130.19 g/mol .

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 130.

-

α-Cleavage: Amines are known to undergo characteristic α-cleavage, where the bond between the α- and β-carbons to the nitrogen atom is broken. This results in the formation of a resonance-stabilized cation. For this compound, two primary α-cleavage pathways are possible.

Diagram 3: Proposed Mass Spectrometry Fragmentation Pathways

Caption: Key fragmentation pathways for this compound.

-

Pathway A: Cleavage of a methyl group from the secondary amine would result in a fragment at m/z = 115.

-

Pathway B: Cleavage of the bond between the two methylene groups of the propyl chain would lead to a resonance-stabilized iminium ion with m/z = 44, which is often a base peak for similar structures.

Another significant fragmentation would be the loss of the dimethylamino group, leading to a fragment at m/z = 86.

Conclusion

The spectroscopic data of this compound, as predicted and interpreted in this guide, provides a comprehensive fingerprint for the identification and characterization of this molecule. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure, highlighting the presence and connectivity of its tertiary amide and secondary amine functional groups. This guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to confidently assess its identity and purity in their synthetic endeavors.

References

Sources

An In-Depth Technical Guide to the Solubility of N,N-dimethyl-3-(methylamino)propanamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of N,N-dimethyl-3-(methylamino)propanamide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond simple data presentation to explain the underlying chemical principles and provide actionable experimental protocols for determining solubility.

Executive Summary

This compound is a specialized chemical intermediate with applications in advanced organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1] Its unique molecular structure, featuring both a tertiary amide and a tertiary amine functional group, dictates its solubility profile. While highly soluble in water, its behavior in organic solvents is nuanced and critical for its application in synthesis, purification, and formulation. This guide will explore the theoretical underpinnings of its solubility and provide detailed methodologies for its empirical determination.

Molecular Structure and Physicochemical Properties

Understanding the solubility of this compound begins with a thorough analysis of its molecular structure and resulting physicochemical properties.

Molecular Formula: C₆H₁₄N₂O[1]

Molecular Weight: 130.19 g/mol [1]

Structural Features:

-

Tertiary Amide: The N,N-dimethylpropanamide moiety contains a polar carbonyl group (C=O) and a nitrogen atom. Unlike primary or secondary amides, the tertiary amide nitrogen lacks a hydrogen atom and therefore cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor via the lone pairs on the oxygen and nitrogen atoms.[2][3][4]

-

Tertiary Amine: The methylamino group at the 3-position is a tertiary amine. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and contributing to the molecule's basicity.[5][6][7]

-

Aliphatic Backbone: The propane chain is a nonpolar hydrocarbon component.

A structurally similar compound, 3-(dimethylamino)-N,N-dimethylpropanamide, is reported to be highly soluble in water (930 g/L at 25 °C), which suggests that this compound is also likely to exhibit significant aqueous solubility.[8]

Table 1: Key Physicochemical Properties of this compound and Related Compounds

| Property | Value/Information | Source |

| CAS Number | 17268-50-7 | [1] |

| Molecular Weight | 130.19 g/mol | [1] |

| Hydrogen Bond Donors | 0 | [8] |

| Hydrogen Bond Acceptors | 2 (Oxygen and Amine Nitrogen) | [8] |

| Predicted LogP | -0.3 to 0.0263 | [8] |

| Water Solubility (structurally similar compound) | 930 g/L at 25 °C | [8] |

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility.[9] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Role of Polarity

The polarity of this compound is a composite of its polar functional groups (amide and amine) and its nonpolar hydrocarbon backbone. This dual character suggests it will have varied solubility across the spectrum of organic solvents.

-

Polar Solvents: Protic polar solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the oxygen and nitrogen atoms of the amide and amine groups, leading to favorable interactions and likely good solubility. Aprotic polar solvents (e.g., acetone, acetonitrile, dimethylformamide) can interact via dipole-dipole forces with the polar functionalities of the molecule, also suggesting good solubility.

-

Nonpolar Solvents: In nonpolar solvents (e.g., hexane, toluene), the primary interactions will be weaker van der Waals forces with the aliphatic backbone. The polar functional groups may hinder solubility in highly nonpolar solvents.

Hydrogen Bonding

The ability of this compound to act as a hydrogen bond acceptor is a critical determinant of its solubility in protic solvents. The lone pairs on the carbonyl oxygen and the amine nitrogen can form hydrogen bonds with solvent molecules that are hydrogen bond donors.

Figure 1: Hydrogen bonding interactions with a protic solvent.

Predicted Solubility Profile

Based on the principles outlined above, a predicted qualitative solubility profile for this compound in common organic solvents is presented below.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding interactions. |

| Ethanol | Polar Protic | High | Strong hydrogen bonding interactions. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Dichloromethane | Moderately Polar | Moderate to High | Favorable dipole-dipole interactions. |

| Ethyl Acetate | Moderately Polar | Moderate | Moderate dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Moderately Polar | Moderate | Moderate dipole-dipole interactions. |

| Toluene | Nonpolar | Low to Moderate | Primarily van der Waals forces. |

| Hexane | Nonpolar | Low | Primarily van der Waals forces. |

Experimental Determination of Solubility